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Compound of Interest

Compound Name: VJ115

Cat. No.: B1683066 Get Quote

Aimed at researchers, scientists, and drug development professionals, this guide provides an

objective comparison of VJ115's performance against other NADH-level altering alternatives,

supported by experimental data.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and

metastasis. A promising therapeutic strategy involves modulating the metabolic state of

endothelial cells, particularly by targeting the intracellular levels of nicotinamide adenine

dinucleotide (NADH), a key player in cellular redox reactions. This guide focuses on VJ115, a

novel anti-angiogenic compound, and validates its link to NADH levels and angiogenesis,

comparing it with other agents that act on similar pathways.

VJ115 and its Anti-Angiogenic Mechanism
VJ115 is a novel small molecule that has been identified as an inhibitor of ENOX1 (ectopic

NADH oxidase 1), an enzyme that regulates intracellular NADH concentrations.[1][2] By

inhibiting ENOX1, VJ115 leads to an increase in cellular NADH levels, which in turn impacts

the expression of proteins involved in cytoskeletal reorganization, ultimately suppressing

endothelial cell tubule formation and tumor-driven neo-angiogenesis.[1][2]
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To contextualize the action of VJ115, this section compares its effects with other compounds

known to modulate intracellular NADH levels and inhibit angiogenesis.
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Compound
Target/Mechanism
of Action

Effect on NADH
Levels

Key Anti-
Angiogenic Effects
(Quantitative Data)

VJ115
ENOX1 (NADH

oxidase) inhibitor.[1][2]

Increase. Treatment of

Human Umbilical Vein

Endothelial Cells

(HUVECs) with 50 µM

VJ115 for 6 hours

resulted in a

significant increase in

NADH fluorescence.

[2]

Inhibition of tube

formation. Treatment

of HUVECs with 50

µM VJ115 for 6 hours

led to a significant

decrease in the

number of tubules

formed per field in an

in vitro angiogenesis

assay.[2]

DPI

(Diphenyleneiodonium

)

Flavoprotein inhibitor,

including NADPH

oxidases (NOX).[3]

Decrease (indirectly,

by inhibiting NADPH-

dependent ROS

production which is

linked to NADH

metabolism).

Inhibition of ROS

production.

GKT136901, a

specific NOX1/4

inhibitor with a similar

mechanism to DPI,

demonstrated potent

inhibition of ROS

production in

endothelial cells

stimulated with pro-

angiogenic factors.[3]

Rotenone Mitochondrial

Complex I inhibitor.[4]

Increase. Treatment of

HepG2 cells with 0.1

µmol/l rotenone for 2

hours markedly

increased NADH

concentrations.[4]

Inhibition of

angiogenesis

(inferred). While direct

quantitative data on

angiogenesis

inhibition by rotenone

is sparse in the

reviewed literature, its

profound impact on

mitochondrial function

and cellular

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3947320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3034713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3034713/
https://www.researchgate.net/figure/Rotenone-increased-cellular-NADH-content-decreased-cellular-NAD-NADH-ratio-and_fig5_320906626
https://www.researchgate.net/figure/Rotenone-increased-cellular-NADH-content-decreased-cellular-NAD-NADH-ratio-and_fig5_320906626
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


metabolism is known

to disrupt the high

energy demands of

angiogenesis.

2-Deoxy-D-glucose

(2-DG)

Glycolysis inhibitor.[5]

[6]

Decrease (by

inhibiting a primary

NADH-producing

pathway).

Inhibition of

endothelial cell

growth. 2-DG at 0.6

mM inhibited bFGF-

induced HUVEC

growth by 72% after

72 hours.[6] Inhibition

of tube formation. 2-

DG inhibited capillary-

like tube formation in

Matrigel.[7]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility.

In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark

of angiogenesis.

Preparation of Matrigel Plates: Thaw Matrigel basement membrane matrix on ice. Using pre-

chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure even

distribution by gently swirling the plate. Incubate at 37°C for 30-60 minutes to allow the gel to

solidify.

Cell Seeding: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them

in the appropriate culture medium containing the test compounds (e.g., VJ115, DPI,

Rotenone, 2-DG) or vehicle control. Seed 1.5 x 10^4 to 2.0 x 10^4 cells onto the solidified

Matrigel.
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Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

Quantification: Visualize the tube formation using a light microscope. Capture images and

quantify the extent of tube formation by measuring parameters such as the total tube length,

number of junctions, and number of loops using angiogenesis analysis software.

Measurement of Intracellular NADH Levels
This protocol describes a common enzymatic cycling assay for the quantification of NADH.

Sample Preparation:

Cell Culture: Plate cells (e.g., HUVECs) and culture until they reach the desired

confluency. Treat with the compounds of interest for the specified time.

Extraction: For NADH measurement, use an alkaline extraction method to destroy NAD+.

Wash cells with cold PBS, then add ice-cold alkali extraction buffer (e.g., 0.5 M NaOH).

Heat the samples at 60°C for 10 minutes. Neutralize the extracts with an acidic buffer

(e.g., 1 M HCl).

Enzymatic Cycling Assay:

Reaction Mixture: Prepare a reaction mixture containing a cycling enzyme (e.g., lactate

dehydrogenase), a substrate (e.g., lactate), and a colorimetric probe (e.g., MTT).

Measurement: Add the extracted samples and NADH standards to a 96-well plate. Add the

reaction mixture to each well. Incubate at room temperature, protected from light. The

color development, which is proportional to the NADH concentration, can be measured at

565 nm using a plate reader.[8]

Quantification: Calculate the NADH concentration in the samples based on the standard

curve generated from the NADH standards.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular

pathways and experimental procedures.
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Caption: VJ115 signaling pathway in the inhibition of angiogenesis.
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Caption: Experimental workflow for comparing anti-angiogenic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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